molecular formula C21H22ClFN2O2 B5215452 1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B5215452
M. Wt: 388.9 g/mol
InChI Key: WJAGKMVACVELCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential in pain management. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been found to have analgesic effects in preclinical and clinical studies.

Mechanism of Action

1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide acts as an agonist at nicotinic acetylcholine receptors in the central and peripheral nervous systems. It selectively activates certain subtypes of nicotinic receptors, resulting in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This activation leads to analgesic effects and has been found to be effective in treating various types of pain.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to have analgesic effects in preclinical and clinical studies. It has also been found to have anti-inflammatory effects and has been shown to reduce inflammation in animal models. 1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to have a rapid onset of action and a long duration of effect. It has also been found to have a favorable safety profile in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It has also been found to be effective in treating various types of pain and has been shown to have a favorable safety profile. However, there are also limitations to using 1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. It may also have off-target effects that could complicate interpretation of results.

Future Directions

There are several future directions for research on 1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide. One area of research is the development of new analogs of 1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide with improved pharmacological properties. Another area of research is the exploration of the potential of 1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide in treating addiction and withdrawal symptoms associated with opioids. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide and its effects on different types of pain.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials include 4-chlorobenzylamine, 2-fluoroethylamine, and piperidine-3-carboxylic acid. These compounds are reacted together in the presence of various reagents and catalysts to produce the final product. The synthesis of 1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential in pain management. It has been found to have analgesic effects in preclinical and clinical studies and has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. 1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide has also been studied for its potential in treating addiction and withdrawal symptoms associated with opioids.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-(2-fluorophenyl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O2/c22-18-8-5-15(6-9-18)13-25-14-17(7-10-20(25)26)21(27)24-12-11-16-3-1-2-4-19(16)23/h1-6,8-9,17H,7,10-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAGKMVACVELCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCC2=CC=CC=C2F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide

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